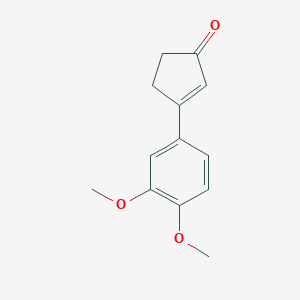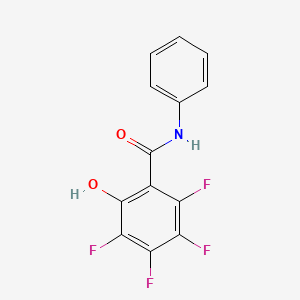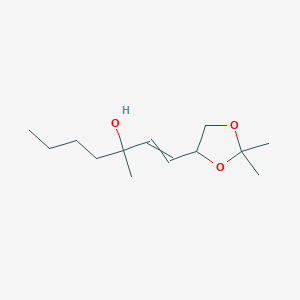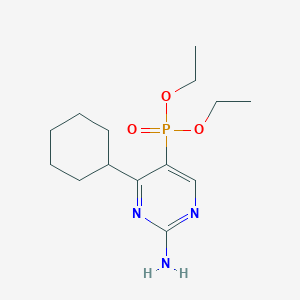
Diethyl (4-azidobutyl)boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-azidobutyl)boronate is an organoboron compound that features a boron atom bonded to a diethyl group and a 4-azidobutyl group. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The azido group in this compound adds an additional layer of reactivity, making it a valuable intermediate in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-azidobutyl)boronate typically involves the reaction of diethylborane with 4-azidobutyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the boron center. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by palladium or nickel complexes to facilitate the formation of the boronate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Safety measures are crucial due to the presence of the azido group, which can be explosive under certain conditions.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (4-azidobutyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids or borates.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Boronic acids or borates.
Reduction: 4-aminobutyl derivatives.
Substitution: Various functionalized boronates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (4-azidobutyl)boronate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in cross-coupling reactions and click chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through bioorthogonal reactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of Diethyl (4-azidobutyl)boronate involves the interaction of the boron center with various nucleophiles and electrophiles. The boron atom, being electron-deficient, acts as a Lewis acid, facilitating the formation of new bonds. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in medicinal chemistry and materials science.
Comparación Con Compuestos Similares
Diethylborane: Lacks the azido group, making it less reactive in certain transformations.
4-Azidobutylboronic Acid: Contains a boronic acid group instead of a boronate ester, leading to different reactivity and applications.
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the azido functionality.
Uniqueness: Diethyl (4-azidobutyl)boronate is unique due to the presence of both the boronate ester and the azido group. This combination allows for a broader range of chemical transformations and applications, particularly in the synthesis of complex molecules and advanced materials.
Propiedades
Número CAS |
120986-87-0 |
|---|---|
Fórmula molecular |
C8H18BN3O2 |
Peso molecular |
199.06 g/mol |
Nombre IUPAC |
4-azidobutyl(diethoxy)borane |
InChI |
InChI=1S/C8H18BN3O2/c1-3-13-9(14-4-2)7-5-6-8-11-12-10/h3-8H2,1-2H3 |
Clave InChI |
LXRUWNALMWQPHI-UHFFFAOYSA-N |
SMILES canónico |
B(CCCCN=[N+]=[N-])(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)

![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)

![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)

![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)




